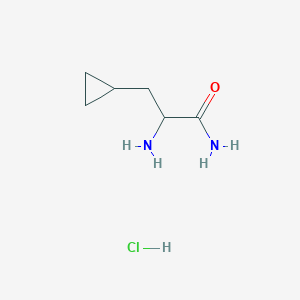
1,1-Diethylguanidine sulfate, 98%
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1,1-Diethylguanidine sulfate is C5H13N3 . The molecular weight is 328.43 g/mol . The InChI key is UKQVDMIAGTYDFN-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,1-Diethylguanidine sulfate is highly reactive and can easily undergo oxidation, reduction, and ionization reactions. It is used as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines .
Physical And Chemical Properties Analysis
1,1-Diethylguanidine sulfate is a stable compound with a melting point of 174-178°C. It is soluble in water, alcohol, and acetone, and it is sparingly soluble in ether. The compound is highly reactive.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
1,1-Diethylguanidine sulfate serves as a key reactant in various chemical syntheses and reactions. It's instrumental in the development of new chemical entities through reactions like cyanosilylation, where it acts as an effective catalyst for the conversion of ketones and aldehydes to cyanohydrin trimethylsilyl ethers, showcasing high yields under solvent-free conditions (Wang et al., 2006). Furthermore, it is pivotal in the synthesis of specialized compounds like 2-Diethylamino-4-hydroxy-6-methylpyrimidine, illustrating its versatility in contributing to diverse chemical syntheses (Yong & Yue, 2001).
Anion Recognition and Separation
The structural analogues of 1,1-Diethylguanidine, such as iminoguanidines and related guanidine derivatives, have shown exceptional capabilities in anion recognition and separation, particularly for environmentally significant processes like sulfate removal from seawater and carbon capture. These compounds exhibit high recognition abilities towards hydrophilic oxyanions through strong and complementary hydrogen bonding, highlighting their potential in addressing critical environmental challenges (Custelcean, 2020).
Advanced Material Development
1,1-Diethylguanidine sulfate and its derivatives are being explored for their role in the development of advanced materials, such as novel guanidinium-based ionic liquids. These ionic liquids demonstrate high absorption capacities for acidic gases like SO2, offering a promising solution for gas capture and environmental protection. Their unique properties and interaction mechanisms with gases provide insight into the design of more efficient and low-cost materials for industrial applications (Lu et al., 2015).
Safety and Hazards
1,1-Diethylguanidine sulfate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If swallowed, rinse mouth but do not induce vomiting .
Mécanisme D'action
Target of Action
N,N-Diethylguanidinium sulphate, also known as 1,1-diethylguanidine hemisulfate or 1,1-Diethylguanidine sulfate, 98%, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Propriétés
IUPAC Name |
1,1-diethylguanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H13N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3-4H2,1-2H3,(H3,6,7);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFCEFGYOMBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974237 | |
| Record name | Sulfuric acid--N,N-diethylguanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58712-50-8 | |
| Record name | N,N-Diethylguanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058712508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--N,N-diethylguanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)



![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)



